molecular formula C8H13NO3 B3019701 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid CAS No. 1409748-88-4

1-Acetyl-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B3019701
CAS No.: 1409748-88-4
M. Wt: 171.196
InChI Key: VOSYPKQVDFIHEJ-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylpyrrolidine-2-carboxylic acid (C₈H₁₃NO₃) is a pyrrolidine derivative featuring a carboxylic acid group at position 2, a methyl group at position 2, and an acetyl group at position 1 (N-acetylation). Its SMILES representation (CC(=O)N1CCCC1(C)C(=O)O) highlights the bicyclic structure with intramolecular steric and electronic effects . The compound’s synthesis involves saponification of its methyl ester precursor using LiOH in MeOH/H₂O under argon at 40°C for 18 hours . Predicted collision cross-section (CCS) values for various charge states (e.g., [M+H]⁺ m/z 172.1, CCS 144.8 Ų) suggest utility in mass spectrometry-based analyses, though experimental validation is pending .

Properties

IUPAC Name

1-acetyl-2-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSYPKQVDFIHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1409748-88-4
Record name 1-acetyl-2-methylpyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid typically involves the acetylation of 2-methylpyrrolidine-2-carboxylic acid. This process can be carried out using acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is usually performed in the presence of a base, such as pyridine, to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Acetyl-2-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varied Acyl Groups

a. 1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid (C₉H₁₅NO₃)
  • Substituents: Isobutyryl (2-methylpropanoyl) group at position 1.
  • Molecular Weight : 185.22 vs. 171.19 (target compound).
b. rac-1-Acetyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid (C₁₀H₁₅NO₅)
  • Substituents : Methoxycarbonyl (ester) at position 5.
  • Key Differences : The ester group at position 5 introduces hydrolytic instability; partial hydrolysis was observed during sample preparation, unlike the stable N-acetyl group in the target compound .
c. (S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid (C₇H₁₁NO₄)
  • Substituents : Methoxycarbonyl (ester) at position 1.
  • Key Differences : The ester group (vs. acetyl amide in the target) is more prone to hydrolysis under acidic/basic conditions, limiting its utility in prolonged biological studies .

Analogs with Diverse Functional Groups

a. 1-Methyl-5-oxopyrrolidine-2-carboxylic acid (C₆H₉NO₃)
  • Substituents : Methyl at position 1, ketone (oxo) at position 5.
b. 5-Amino-3-methyl-pyrrolidine-2-carboxylic acid (C₆H₁₂N₂O₂)
  • Substituents: Amino group at position 5, methyl at position 3.
  • Key Differences: The amino group introduces basicity and nucleophilic reactivity, making it suitable for peptide synthesis or metal coordination, unlike the neutral acetyl group in the target .
c. 1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid (C₁₅H₁₇NO₅)
  • Substituents : Benzyloxycarbonyl (Cbz) at position 1, hydroxyl at position 4.

Physical and Chemical Properties

Compound Molecular Weight Key Functional Groups CCS (Predicted, Ų)
Target Compound 171.19 Amide, Carboxylic acid 144.8 ([M+H]⁺)
1-(2-Methylpropanoyl) 185.22 Amide, Carboxylic acid N/A
1-Methyl-5-oxo derivative 143.14 Ketone, Carboxylic acid N/A

Biological Activity

1-Acetyl-2-methylpyrrolidine-2-carboxylic acid, also known as D-Proline, 1-acetyl-2-methyl-, is a synthetic derivative of proline, an amino acid integral to protein synthesis and various cellular functions. This compound has garnered attention due to its unique structural modifications, which enhance its biological activity and potential therapeutic applications. This article reviews the biological activities, mechanisms of action, and research findings related to this compound.

  • Molecular Formula : C₈H₁₃NO₃
  • Molecular Weight : Approximately 171.19 g/mol
  • Structure : The compound features an acetyl group and a methyl group attached to the proline structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management.
  • Neurotransmitter Modulation : Preliminary studies indicate that it may influence neurotransmitter activity, potentially affecting learning and memory processes.
  • Chiral Organocatalyst Role : It acts as a chiral organocatalyst in asymmetric synthesis, facilitating reactions that lead to the formation of chiral products.

Biological Activities

This compound exhibits several notable biological activities:

  • Antidiabetic Potential :
    • Inhibition of DPP-4 may lead to improved insulin sensitivity and glucose regulation, making it a candidate for antidiabetic drug development.
  • Antitumor Activity :
    • Research indicates potential antitumor effects, although specific pathways and mechanisms require further investigation.
  • Role in Protein Folding :
    • Due to its conformational rigidity, this compound plays a role in protein structure stabilization and folding processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Study 1Demonstrated DPP-4 inhibition leading to enhanced insulin secretion in vitro.
Study 2Investigated the compound's effect on neurotransmitter levels in animal models, suggesting cognitive enhancement properties.
Study 3Evaluated the role of the compound in cancer cell lines, showing reduced proliferation rates.

Applications in Scientific Research

The compound is utilized across various fields due to its versatile properties:

  • Organic Chemistry : Serves as a building block for synthesizing more complex molecules.
  • Biochemistry : Used in studies to understand enzyme interactions and metabolic pathways.
  • Material Science : Explored for developing new materials with unique properties due to its chemical structure.

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